molecular formula C17H18Cl3FN4O4S B1671189 Elubrixin HCl CAS No. 688763-65-7

Elubrixin HCl

Katalognummer: B1671189
CAS-Nummer: 688763-65-7
Molekulargewicht: 499.8 g/mol
InChI-Schlüssel: AYSVMKUSGQQRHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Elubrixin, also known as SB-656933 or SB-656933-AAF, is a interleukin 8 inhibitor and CXCR2 selective antagonist, which is potentially useful for Inflammatory bowel disease therapies. Elubrixin inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans. demonstrates dose-dependent effects on neutrophil activation and recruitment within a well-tolerated dose range. SB-656933 may be an effective agent in neutrophil-predominant diseases.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

  • Inflammatory Diseases
    • Inflammatory Bowel Disease (IBD) : Elubrixin HCl has shown promise in preclinical models for reducing inflammation associated with IBD. Studies indicate that CXCR2 antagonism can decrease leukocyte infiltration into the gut, thereby alleviating symptoms and tissue damage associated with this condition .
    • Airway Inflammation : Research has demonstrated that this compound can effectively reduce airway inflammation in models of asthma. By inhibiting CXCR2, the compound limits the recruitment of neutrophils and other inflammatory cells to the airways .
  • Cancer Research
    • Tumor Microenvironment : CXCR2 is known to influence tumor progression by modulating the immune landscape within tumors. This compound's ability to inhibit CXCR2 may help reshape the tumor microenvironment, potentially enhancing the efficacy of existing cancer therapies .
    • Metastasis : Studies suggest that targeting CXCR2 with this compound can impede metastatic processes by reducing tumor cell migration and invasion capabilities .
  • Neurological Disorders
    • Recent research indicates that CXCR2 antagonism could play a role in neuroinflammation, which is implicated in neurodegenerative diseases such as Alzheimer's disease. This compound may help mitigate neuroinflammatory responses, providing a therapeutic avenue for research into these conditions .

Case Study 1: Elubrixin in Asthma Management

A study investigated the effects of this compound on asthma models, demonstrating significant reductions in airway hyperresponsiveness and inflammation markers. The findings suggest that CXCR2 antagonism could be an effective strategy for managing asthma exacerbations.

Case Study 2: Impact on IBD

In a controlled trial involving animal models of IBD, treatment with this compound resulted in decreased mucosal inflammation and improved histological scores compared to untreated controls. This underscores its potential as a therapeutic agent in IBD management.

Data Tables

Application AreaMechanism of ActionKey Findings
Inflammatory Bowel DiseaseInhibition of leukocyte migrationReduced inflammation and tissue damage
Airway InflammationDecreased neutrophil recruitmentAlleviated symptoms in asthma models
CancerModulation of tumor microenvironmentImpeded tumor progression and metastasis
Neurological DisordersMitigation of neuroinflammationPotential benefits in neurodegenerative conditions

Eigenschaften

CAS-Nummer

688763-65-7

Molekularformel

C17H18Cl3FN4O4S

Molekulargewicht

499.8 g/mol

IUPAC-Name

1-(2-chloro-3-fluorophenyl)-3-(4-chloro-2-hydroxy-3-piperazin-1-ylsulfonylphenyl)urea;hydrochloride

InChI

InChI=1S/C17H17Cl2FN4O4S.ClH/c18-10-4-5-13(23-17(26)22-12-3-1-2-11(20)14(12)19)15(25)16(10)29(27,28)24-8-6-21-7-9-24;/h1-5,21,25H,6-9H2,(H2,22,23,26);1H

InChI-Schlüssel

AYSVMKUSGQQRHL-UHFFFAOYSA-N

SMILES

C1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2O)NC(=O)NC3=C(C(=CC=C3)F)Cl)Cl.Cl

Kanonische SMILES

C1CN(CCN1)S(=O)(=O)C2=C(C=CC(=C2O)NC(=O)NC3=C(C(=CC=C3)F)Cl)Cl.Cl

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

SB-656933;  SB 656933;  SB656933;  SB-656933-AAF;  SB-656933 AAF;  SB-656933AAF;  Elubrixin;  Elubrixin HCl;  Elubrixin hydrochloride

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Elubrixin HCl
Reactant of Route 2
Reactant of Route 2
Elubrixin HCl
Reactant of Route 3
Reactant of Route 3
Elubrixin HCl
Reactant of Route 4
Reactant of Route 4
Elubrixin HCl
Reactant of Route 5
Reactant of Route 5
Elubrixin HCl
Reactant of Route 6
Reactant of Route 6
Elubrixin HCl

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.